3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features both pyrimidine and triazole moieties. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-diaminopyrimidine: Shares the pyrimidine moiety but lacks the triazole ring.
1,2,4-triazole derivatives: Contain the triazole ring but differ in the substituents attached to it.
Thiosemicarbazide derivatives: Similar in containing sulfur and nitrogen atoms but differ in overall structure
Uniqueness
3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is unique due to its combined pyrimidine and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S2/c1-15-6(13-14-8(15)16)3-17-7-11-4(9)2-5(10)12-7/h2H,3H2,1H3,(H,14,16)(H4,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHBDQWSIDQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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